Superior Biochemical Potency: DHFR Inhibition Surpasses Clinical Benchmark Methotrexate
1-(p-Tolylthio)pyrrolidine-2,5-dione inhibits recombinant human Dihydrofolate Reductase (DHFR) with an IC50 of 6.10 nM [1]. This potency surpasses that of the clinical antifolate methotrexate, which has a reported IC50 of 40 nM against human DHFR [2], representing an approximately 6.5-fold improvement in biochemical affinity.
| Evidence Dimension | Inhibitory potency against recombinant human DHFR |
|---|---|
| Target Compound Data | IC50 = 6.10 nM |
| Comparator Or Baseline | Methotrexate (IC50 = 40 nM) |
| Quantified Difference | 6.5-fold more potent than methotrexate |
| Conditions | Recombinant human DHFR enzyme inhibition assay measured by UV-Vis spectrophotometry |
Why This Matters
For research programs targeting DHFR, this compound provides a more potent starting point than the standard clinical comparator, potentially enabling lower effective concentrations and a wider therapeutic window in cellular assays.
- [1] BindingDB, Entry BDBM50236323. Affinity Data showing IC50 = 6.10 nM against recombinant human DHFR. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Methotrexate Ligand Page: Inhibitory concentration against recombinant human DHFR, IC50 = 40 nM. View Source
